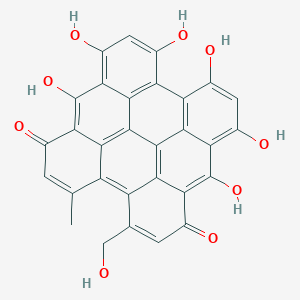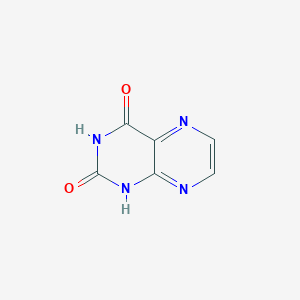
Rhoeadin
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Rhoeadine has several scientific research applications:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rhoeadine involves several steps, starting from simpler organic compounds. One common synthetic route involves the use of phthalideisoquinoline as a precursor . The secondary amine is obtained from the N-oxide by reaction with trifluoroacetic anhydride, followed by a modified Polonovski reaction . The resulting amine is then converted into rhoeadine through a series of oxidation and reduction reactions .
Industrial Production Methods
Industrial production of rhoeadine is not well-documented, but it likely involves similar synthetic routes as those used in laboratory settings. The process would need to be optimized for large-scale production, focusing on yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
Rhoeadine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the benzazepine core.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of keto derivatives, while reduction can yield alcohols and amines .
Wirkmechanismus
The mechanism of action of rhoeadine involves its interaction with various molecular targets in the body. It is believed to modulate the activity of neurotransmitters in the central nervous system, which may explain its potential effects on morphine dependence . The exact molecular pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Rhoeadine is similar to other alkaloids derived from the Papaver genus, such as papaverrubine (norrhoeadine) . rhoeadine is unique in its specific structure, featuring multiple dioxolane rings . This structural uniqueness may contribute to its distinct pharmacological properties.
List of Similar Compounds
- Papaverrubine (norrhoeadine)
- Morphine
- Codeine
- Thebaine
- Noscapine
Eigenschaften
IUPAC Name |
(1R,14R,24S)-24-methoxy-13-methyl-5,7,19,21,25-pentaoxa-13-azahexacyclo[12.11.0.02,10.04,8.015,23.018,22]pentacosa-2,4(8),9,15(23),16,18(22)-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO6/c1-22-6-5-11-7-15-16(26-9-25-15)8-13(11)19-18(22)12-3-4-14-20(27-10-24-14)17(12)21(23-2)28-19/h3-4,7-8,18-19,21H,5-6,9-10H2,1-2H3/t18-,19-,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRBIHOLQAKITPP-SBHAEUEKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC3=C(C=C2C4C1C5=C(C(O4)OC)C6=C(C=C5)OCO6)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC3=C(C=C2[C@@H]4[C@H]1C5=C([C@H](O4)OC)C6=C(C=C5)OCO6)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10181652 | |
| Record name | Rhoeadine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10181652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2718-25-4 | |
| Record name | (5bR,13bR,15S)-5b,6,7,8,13b,15-Hexahydro-15-methoxy-6-methyl[1,3]dioxolo[4,5-h]-1,3-dioxolo[7,8][2]benzopyrano[3,4-a][3]benzazepine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2718-25-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rheadine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002718254 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rhoeadine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10181652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RHOEADINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Q9C65WH3B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Rhoeadine?
A1: Rhoeadine has the molecular formula C21H21NO6 and a molecular weight of 383.39 g/mol. []
Q2: Are there any characteristic spectroscopic data available for Rhoeadine?
A2: Yes, spectroscopic data like UV, IR, and 1H-NMR are commonly used for the identification of Rhoeadine. Researchers often compare these data with those of authentic samples to confirm the identity of the alkaloid. [, ]
Q3: Which plants are known to produce Rhoeadine alkaloids?
A3: Rhoeadine alkaloids are primarily found in the Papaver genus, belonging to the Papaveraceae family. [, , ]
Q4: Are there significant variations in the alkaloid profiles of different Papaver species?
A4: Yes, different Papaver species exhibit distinct alkaloid profiles. For instance, while morphine and codeine are major alkaloids in Papaver somniferum (opium poppy), Papaver glaucum, P. gracile, and P. decaisnei primarily contain rhoeadine and papaverrubines. []
Q5: Can the alkaloid profile within a single Papaver species vary?
A5: Yes, variations in alkaloid content have been observed within the same species, even when collected from the same location but at different times. This suggests that factors like collection time might influence alkaloid biosynthesis. []
Q6: What is the biosynthetic origin of Rhoeadine alkaloids?
A6: Like other benzylisoquinoline alkaloids, the biosynthesis of Rhoeadine alkaloids originates from two molecules of tyrosine. []
Q7: Are there any specific findings regarding the biosynthetic pathway of Rhoeadine?
A7: Research suggests that the biosynthesis might involve the incorporation of a tetrahydroprotoberberine structure, specifically a N-quaternary intermediate like [N-14CH3, 8-14C]dl-tetrahydropalmatine methiodide. This incorporation has been observed in Papaver bracteatum plants, where it contributes to the formation of alpinigenine, a Rhoeadine alkaloid. This suggests a unique ring rearrangement mechanism potentially involving N-methylation, hydroxylation, and hydrolysis steps during the transformation of the tetrahydroprotoberberine precursor. []
Q8: Has the total synthesis of Rhoeadine been achieved?
A8: Yes, Rhoeadine has been successfully synthesized. One approach involved the conversion of the phthalideisoquinoline (−)-bicuculline into Rhoeadine and its unnatural (−)-isomer. [, ]
Q9: What are some key intermediates and reactions involved in the synthesis of Rhoeadine alkaloids?
A9: Several synthetic routes have been explored, often utilizing benzindenoazepines as key intermediates. For instance, palmatine, a protoberberine alkaloid, can be converted into a benzindenoazepine, which is a crucial intermediate in the synthesis of (±)-cis-alpinigenine, a Rhoeadine alkaloid. This transformation involves several key steps, including photooxygenation, photochemical valence isomerization, and regioselective C–N bond cleavage. [, ]
Q10: What analytical techniques are used to study Rhoeadine?
A10: Various analytical techniques are employed to isolate, identify, and quantify Rhoeadine. Common methods include:
- Extraction: Column chromatography and preparative thin-layer chromatography are used to isolate alkaloids from plant material. []
- Identification: Spectroscopic techniques such as UV, IR, and 1H-NMR are used to identify Rhoeadine by comparing its spectral characteristics with those of reference standards. [, ]
- Quantification: High-performance liquid chromatography (HPLC) is widely used for the quantitative analysis of Rhoeadine and other alkaloids in plant extracts. [, ]
- Structure elucidation: Techniques like high-resolution mass spectrometry and NMR spectroscopy are crucial for determining the structure of novel Rhoeadine alkaloids. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















